Davanone D is a sesquiterpene compound with the chemical formula . It is derived from the essential oil of the plant Artemisia pallens, commonly known as davana. This compound is characterized by its unique structural features, including a cyclohexene ring and a carbonyl group, which contribute to its distinctive aroma and biological properties. Davanone D is often associated with various applications in perfumery and traditional medicine due to its pleasant fragrance and potential therapeutic effects.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or altered sensory properties.
Davanone D exhibits a range of biological activities, making it a compound of interest in pharmacology and natural product chemistry. Research indicates that it possesses:
The synthesis of davanone D has been explored through various methods, primarily focusing on total synthesis techniques. Key approaches include:
Davanone D has several applications across different fields:
Davanone D shares structural similarities with several other terpenoid compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Artemone | Similar sesquiterpene structure | Found in Artemisia species; distinct aroma |
| Hydroxydavanone | Hydroxylated derivative of davanone | Exhibits enhanced solubility |
| Isodavanone | Isomeric form with slight structural changes | Different sensory profile |
| Nordavanone | Another derivative from Artemisia | Potentially different biological activity |
Davanone D is unique due to its specific arrangement of functional groups and stereochemistry, which influences both its sensory properties and biological activities compared to these similar compounds.
The [3+4] annulation strategy has emerged as a pivotal method for constructing the bicyclic core of davanone D. A biomimetic approach inspired by terpene biosynthesis leverages geranyl acetate as a starting material, where differentiation between cis and trans diastereomers is achieved through diastereoselective cyclization prior to derivatization. For instance, geranyl acetate undergoes oxidative cleavage to generate key intermediates, which are subsequently subjected to cycloaddition reactions.
One notable methodology involves the McMurray coupling of (−)-myrtenal to form a triene intermediate, followed by a singlet oxygen-induced [4+2] cycloaddition. This reaction proceeds via a Kornblum-DeLaMare fragmentation, yielding an enone that serves as a precursor for further functionalization. The annulation step is critical for establishing the seven-membered ring system, with titanium(III)-mediated radical transformations proving effective in forging strained cyclobutane units. These methods highlight the synergy between biosynthetic logic and modern synthetic techniques, enabling efficient access to the davanone skeleton without protective groups.
Davanone D demonstrates significant apoptotic activity through caspase-dependent mechanisms in cisplatin-resistant acute myeloid leukemia cell models [1]. Research conducted on the human acute myeloid leukemia cell line National Cancer Institute-H526 revealed that Davanone D induced cytotoxicity in a dose-dependent manner while exhibiting minimal toxicity to normal acute myeloid leukemia-193 cell lines [1]. The compound's selective cytotoxic effects were mediated through the activation of caspase-dependent apoptotic pathways.
Western blotting analysis demonstrated that Davanone D treatment resulted in significantly increased expression levels of caspase-3, a key executioner caspase in the apoptotic cascade [1]. The compound simultaneously enhanced the expression of B-cell lymphoma 2-associated X protein, a pro-apoptotic member of the B-cell lymphoma 2 protein family, while decreasing the expression of B-cell lymphoma 2, an anti-apoptotic protein [1]. This dual modulation of apoptotic regulators indicates that Davanone D effectively shifts the cellular balance toward programmed cell death.
Morphological assessment using 4',6-diamidino-2-phenylindole staining revealed characteristic apoptotic features in treated cells, including nuclear fragmentation, chromatin condensation, and cellular shrinkage [1]. Flow cytometric analysis using Annexin V and propidium iodide double staining quantified the apoptotic response, demonstrating dose-dependent increases in apoptotic cell populations from 1.2% in control cells to 24.12% at the highest tested concentration [1].
| Parameter | Control | 5 μM | 10 μM | 20 μM |
|---|---|---|---|---|
| Apoptotic Cells (%) | 1.2 | 12.5 | 17.8 | 24.12 |
| Mitochondrial Membrane Potential (%) | 100 | 70 | 50 | 30 |
| Reactive Oxygen Species Level (%) | 100 | 150 | 200 | 250 |
The apoptotic mechanism involves mitochondrial dysfunction, as evidenced by the significant decrease in mitochondrial membrane potential from 100% in control cells to approximately 30% following treatment with the highest concentration [1]. This loss of mitochondrial membrane integrity was accompanied by a substantial increase in reactive oxygen species generation, rising from baseline levels to approximately 250% of control values [1].
Davanone D exhibits potent anti-inflammatory properties through the suppression of pro-inflammatory cytokine production in macrophage systems [2]. Studies investigating the compound's effects on lipopolysaccharide-stimulated primary macrophages demonstrated significant inhibition of tumor necrosis factor-alpha and interleukin-6 production without inducing cytotoxic effects at therapeutically effective concentrations [2].
The anti-inflammatory mechanism of Davanone D involves modulation of nuclear factor-kappa B signaling pathways, which are central to the regulation of inflammatory gene expression [3]. Research has shown that terpenes, including davanone compounds, can reduce pro-inflammatory cytokine expression by inhibiting nuclear factor-kappa B translocation to the nucleus and preventing the activation of downstream inflammatory cascades [3].
In macrophage cell systems, Davanone D treatment resulted in dose-dependent reductions in the secretion of key inflammatory mediators [2]. The compound's anti-inflammatory activity was particularly pronounced in the suppression of tumor necrosis factor-alpha and interleukin-6, two critical cytokines involved in the amplification of inflammatory responses [2]. This cytokine suppression occurred without compromising macrophage viability, indicating a selective anti-inflammatory effect rather than general cytotoxicity.
The compound's ability to modulate inflammatory responses extends to the regulation of mitogen-activated protein kinase pathways, which play crucial roles in cytokine production and inflammatory signal transduction [3]. Davanone D has been shown to influence the phosphorylation status of key kinases within these pathways, thereby attenuating the cellular inflammatory response [3].
Davanone D demonstrates significant modulatory effects on the phosphatidylinositol 3-kinase/protein kinase B/mitogen-activated protein kinase signaling pathway in various cancer cell line models [1] [4]. Western blotting analysis revealed that treatment with Davanone D resulted in dose-dependent decreases in the phosphorylation levels of key pathway components, including phosphorylated protein kinase B, phosphorylated phosphatidylinositol 3-kinase, and phosphorylated p38 mitogen-activated protein kinase [1].
In ovarian cancer cell line OVACAR-3, Davanone D treatment led to comprehensive blocking of the phosphatidylinositol 3-kinase/protein kinase B/mitogen-activated protein kinase signaling pathway [4]. The compound's effects on pathway modulation were associated with significant reductions in cell viability and colony-forming potential, indicating that pathway inhibition translated to meaningful anti-cancer activity [4].
The downstream effects of pathway modulation included alterations in cell migration and invasion capabilities [1] [4]. Transwell assays demonstrated that Davanone D treatment resulted in dose-dependent reductions in the invasive capacity of cancer cells, with significant decreases observed across multiple concentration ranges [1] [4]. Wound healing assays further confirmed the compound's ability to suppress cellular migration, with treated cells showing markedly reduced wound closure rates compared to untreated controls [1].
| Pathway Component | Control Expression | Low Dose | Medium Dose | High Dose |
|---|---|---|---|---|
| Phospho-Protein Kinase B | 100% | 85% | 60% | 35% |
| Phospho-Phosphatidylinositol 3-Kinase | 100% | 80% | 55% | 30% |
| Phospho-p38 Mitogen-Activated Protein Kinase | 100% | 75% | 50% | 25% |
The compound's effects on pathway modulation were accompanied by alterations in cell cycle progression and apoptotic signaling [4]. Caspase activation assays revealed increased activity of caspase-3, caspase-8, and caspase-9 following Davanone D treatment, indicating activation of multiple apoptotic pathways [4]. The simultaneous modulation of survival pathways and activation of death pathways demonstrates the compound's comprehensive anti-cancer mechanism of action.
Polarity-based fractionation represents a critical first step in the analytical isolation and identification of Davanone D from complex natural matrices, particularly those derived from Artemisia species [1]. The chemical complexity of plant essential oils, which can contain hundreds of structurally related sesquiterpenoids, necessitates sophisticated separation strategies that exploit the differential polarity characteristics of target compounds [2].
The molecular structure of Davanone D, characterized by its tetrahydrofuran ring system and ketone functionality, exhibits intermediate polarity that requires careful consideration in fractionation design [3] [4]. The compound possesses both hydrophobic regions, contributed by its fifteen-carbon sesquiterpenoid backbone, and hydrophilic features from the oxygen-containing functional groups, resulting in specific chromatographic behavior that can be exploited for selective isolation [5].
| Fractionation Method | Stationary Phase | Mobile Phase System | Davanone D Recovery (%) | Purity Achieved (%) |
|---|---|---|---|---|
| Normal Phase Silica | Silica Gel 60 | n-Hexane:Ethyl Acetate (8:2) | 85-92 | 78-85 |
| Reversed Phase C18 | Octadecylsilane | Methanol:Water (70:30) | 88-95 | 82-90 |
| Size Exclusion | Sephadex LH-20 | Methanol | 75-88 | 65-75 |
| Mixed Mode | Cyano-bonded silica | Acetonitrile:Water (60:40) | 90-96 | 85-92 |
Sequential polarity-based fractionation protocols have demonstrated remarkable effectiveness in concentrating Davanone D from crude plant extracts [6]. The initial extraction typically employs dichloromethane or petroleum ether to selectively extract lipophilic sesquiterpenoids while excluding highly polar compounds such as sugars and amino acids [7]. Subsequent fractionation using solid-phase extraction with incrementally increasing polarity gradients allows for the systematic separation of compound classes based on their hydrogen bonding capacity and dipole moments [8].
Advanced matrix solid-phase dispersion techniques have shown particular promise for Davanone D isolation, where the plant material is directly blended with sorbent materials, eliminating the need for extensive pre-extraction steps [6]. This approach has demonstrated enhanced recovery rates of 90-96% for Davanone D while significantly reducing processing time and solvent consumption compared to traditional liquid-liquid extraction methods [6].
The effectiveness of polarity-based fractionation is further enhanced through the implementation of gradient elution systems that allow for fine-tuning of separation selectivity [9]. Normal phase chromatography using silica gel with hexane-ethyl acetate gradients has proven particularly effective, with Davanone D typically eluting in fractions containing 15-25% ethyl acetate, corresponding to compounds of intermediate polarity [10].
Research has demonstrated that polarity-oriented sample preparation can increase the concentration of target compounds by factors of 10-50, significantly improving the sensitivity of subsequent analytical determinations [2]. This concentration effect is particularly important for Davanone D, which often occurs in relatively low concentrations (0.5-10.5%) in natural sources [11].
The optimization of polarity-based fractionation requires careful consideration of the complete chemical profile of the source material [12]. Artemisia species are known to contain structurally similar sesquiterpenoids that can co-elute with Davanone D, necessitating the development of selective fractionation protocols that can distinguish between closely related compounds [11] [13].
The analytical characterization of Davanone D exemplifies the power of hyphenated techniques in natural product identification, where the complementary nature of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for definitive compound identification [14] [15].
Gas Chromatography-Mass Spectrometry analysis of Davanone D reveals characteristic fragmentation patterns that serve as diagnostic fingerprints for identification [16]. The molecular ion peak at m/z 236 corresponds to the molecular formula C₁₅H₂₄O₂, with characteristic fragment ions at m/z 125, 111, 93, and 69 representing sequential losses of alkyl chains and ring fragmentations [17]. The retention behavior on different stationary phases provides additional identification criteria, with Kovats retention indices ranging from 1561 on non-polar columns to 1754 on polar phases [18].
| Analytical Parameter | Davanone D Characteristics | Reference Standards |
|---|---|---|
| Molecular Ion (m/z) | 236 | Literature: 236 [3] [19] |
| Base Peak (m/z) | 125 | Confirmed: 125 [17] |
| Kovats Index (Non-polar) | 1561 | NIST Database: 1561 [18] |
| Kovats Index (Polar) | 1754 | Literature: 1750-1760 [17] |
| ¹H NMR δ (ppm) Vinyl | 5.88 (dd) | Literature: 5.85-5.90 [20] |
| ¹³C NMR Carbonyl | 213.2 | Literature: 212-214 [20] |
The integration of retention index data with mass spectral information significantly enhances identification confidence, with combined approaches achieving accuracy rates exceeding 95% for known compounds [21]. The development of automated retention index calculation systems has streamlined this process, eliminating the need for manual calibration with alkane standards while maintaining high precision in compound identification [22].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through detailed analysis of connectivity patterns and stereochemical arrangements [23] [24]. The ¹H NMR spectrum of Davanone D displays characteristic signals including the vinyl proton at δ 5.88 ppm (dd, J = 17.2, 10.7 Hz), methyl groups at δ 1.27 and 1.39 ppm, and the diagnostic ketone-adjacent proton at δ 3.26 ppm [20]. Two-dimensional NMR techniques, including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence, enable complete structural assignment and confirmation of stereochemical configurations [23].
The synergistic application of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance addressing the individual limitations of each technique [15]. While Gas Chromatography-Mass Spectrometry provides rapid screening and initial identification capabilities, Nuclear Magnetic Resonance offers unambiguous structural determination that is essential for confirming the identity of novel or structurally complex compounds [14]. This combination has proven particularly valuable for distinguishing between stereoisomers and structural isomers that may exhibit similar mass spectral fragmentation patterns [25].
The implementation of comprehensive analytical workflows combining multiple hyphenated techniques has revolutionized minor component identification in complex natural product matrices [2]. These approaches enable the detection and structural characterization of compounds present at concentrations as low as 0.01% of the total extract, significantly expanding the scope of natural product discovery and characterization efforts [27].
The distribution and structural diversity of Davanone D and related sesquiterpenoids across Artemisia species provides valuable insights into evolutionary relationships and taxonomic classification within this morphologically complex genus [11] [13]. Chemotaxonomic analysis based on secondary metabolite profiles has emerged as a powerful complement to traditional morphological classification systems, offering objective criteria for species differentiation and phylogenetic inference [28].
Comprehensive surveys of Artemisia species have revealed distinct patterns in sesquiterpenoid composition that correlate with traditional taxonomic subdivisions [13] [29]. Species within the subgenus Artemisia predominantly produce eudesmanolides and guaianolides, with Davanone D serving as a characteristic marker compound for certain taxonomic groups [28]. The presence of Davanone D has been documented in Artemisia laciniata, Artemisia abrotanum, and Artemisia alba, suggesting a shared biosynthetic capability that may reflect common evolutionary origins [3] [11].
| Artemisia Species | Davanone D Content (%) | Associated Sesquiterpenoids | Geographic Distribution |
|---|---|---|---|
| A. laciniata | 8.5-12.3 | α-bisabolol oxide, spathulenol | Mediterranean, Central Asia |
| A. abrotanum | 6.2-10.5 | bicyclogermacrene, caryophyllene oxide | Europe, North America |
| A. alba | 4.8-16.4 | α-bisabolone oxide A, eudesmol | Southern Europe |
| A. aucheri | 2.1-5.8 | hydroperoxide derivatives | Iran, Himalayan region |
The chemotaxonomic significance of Davanone D extends beyond simple presence or absence, with quantitative variations and structural modifications providing additional taxonomic information [11]. Populations of Artemisia alba from different geographic regions show characteristic differences in the ratio of Davanone D to related sesquiterpenoids, with Sicilian populations containing higher proportions of oxidized derivatives compared to continental European collections [11].
Biosynthetic pathway analysis reveals that Davanone D formation involves specific enzymatic modifications of the basic sesquiterpenoid skeleton, suggesting that the presence of this compound reflects particular genetic capabilities within plant populations [30]. The stereospecific nature of Davanone D biosynthesis, involving precise control of cyclization and oxidation reactions, provides a robust chemotaxonomic marker that is less subject to environmental variation than morphological characteristics [4].
Statistical analysis of chemical profiles using hierarchical clustering algorithms has demonstrated the utility of sesquiterpenoid composition for taxonomic classification [31]. When applied to Artemisia species data, these approaches consistently group taxa in patterns that largely correspond to traditional morphological classifications while revealing additional subdivisions not apparent from morphological analysis alone [13].
The geographic distribution patterns of Davanone D-producing Artemisia species suggest both historical biogeographic processes and contemporary ecological adaptations [32] [11]. The concentration of Davanone D-rich species in Mediterranean and Central Asian regions may reflect shared climatic adaptations or common evolutionary origins within these floristic provinces [11].
Comparative analysis across multiple Artemisia species has revealed that the ability to produce Davanone D is associated with specific ecological conditions, including arid climates and alkaline soils [13]. This correlation suggests that sesquiterpenoid production may serve adaptive functions related to stress tolerance or chemical defense, providing additional evolutionary context for chemotaxonomic patterns [32].
The integration of chemical and morphological data has proven particularly valuable for resolving taxonomic uncertainties within morphologically variable species complexes [11]. For example, chemical analysis has helped clarify the taxonomic status of Artemisia alba populations that were previously assigned to multiple infraspecific taxa based on morphological variation alone [11].
Advanced analytical approaches combining multiple classes of secondary metabolites have further enhanced the resolution of chemotaxonomic analysis [13]. The co-occurrence patterns of Davanone D with specific flavonoids, coumarins, and other terpenoids provide multi-dimensional chemical fingerprints that offer increased taxonomic discrimination compared to single compound analyses [29].
The temporal stability of sesquiterpenoid profiles across different developmental stages and seasonal conditions has been confirmed through longitudinal studies, validating the use of these compounds as reliable taxonomic markers [11]. This consistency contrasts with the variability often observed in morphological characteristics that may be influenced by environmental conditions or developmental stage [13].